6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including its reactivity, the products it forms, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Chemical Synthesis and Modifications
6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline is a compound that can undergo various chemical reactions to produce novel derivatives with potential applications in medicinal chemistry and materials science. For example, reactions with NH nucleophiles can yield quinoxaline, pyrimidine, and benzoylmalonic acid derivatives, showcasing its versatility in organic synthesis (Şener et al., 2004). Additionally, its derivatives have been synthesized for metabolite studies, such as TAK-603 metabolites, demonstrating its significance in drug metabolism research (Mizuno et al., 2006).
Biological Activities
This compound's derivatives have shown promising biological activities, including inhibition of Src kinase activity, which is crucial for understanding cancer biology and developing cancer therapies (Boschelli et al., 2007). Furthermore, the structural modification of this quinoline scaffold has led to compounds with antitumor activity, indicating its potential as a lead compound in anticancer drug development (Yamato et al., 1989).
Catalysis and Synthetic Methodologies
In synthetic chemistry, derivatives of 6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline have been used to develop new catalytic activities and methodologies. For instance, the synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives via Claisen–Schmidt reaction has been facilitated by novel catalysts, highlighting its role in advancing organic synthesis techniques (Murugesan et al., 2017).
Material Science Applications
Quinoline derivatives also find applications in material science, such as the development of new materials with unique optical and structural properties. The study of 4H-pyrano[3,2-c]quinoline derivatives has contributed to the understanding of the structural and optical properties of thin films, which could be beneficial for the development of optoelectronic devices (Zeyada et al., 2016).
Antimicrobial and Antifungal Research
Moreover, quinoline-based compounds have been evaluated for their antimicrobial and antifungal efficacy, demonstrating the potential of such derivatives in combating infectious diseases. The synthesis and characterization of quinoline-azosulphonanides clubbed molecules have shown promising results in antimicrobial activity studies (Journals et al., 2012).
Safety And Hazards
This would involve a study of the compound’s safety profile, including its toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound, potential applications, and areas of interest for further study.
properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-2-33-22-13-14-25-24(19-22)27(26(20-28-25)34(31,32)23-11-7-4-8-12-23)30-17-15-29(16-18-30)21-9-5-3-6-10-21/h3-14,19-20H,2,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKOMUBKURPDBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline |
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